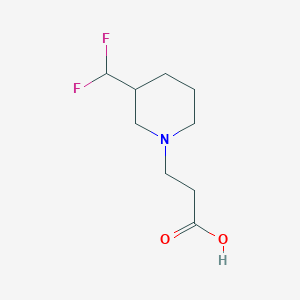

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(difluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c10-9(11)7-2-1-4-12(6-7)5-3-8(13)14/h7,9H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQRPVOCJCXMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a piperidine ring, which is linked to a propanoic acid moiety. The presence of fluorine atoms is known to influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

1. Antiparasitic Activity

Recent studies have highlighted the role of difluoromethyl substituents in enhancing the biological activity of piperidine derivatives against parasitic infections. For instance, compounds similar to this compound have shown promising activity against Plasmodium species, which cause malaria. The introduction of fluorinated groups has been correlated with improved potency and selectivity due to their influence on the electronic properties of the molecule .

2. Receptor Binding and Modulation

Fluorinated piperidine derivatives have been studied for their ability to act as selective ligands for various neurotransmitter receptors, including serotonin receptors (5-HT1D) and dopamine receptors. The difluoromethyl group enhances binding affinity by stabilizing interactions with receptor sites through hydrophobic effects and potential hydrogen bonding . This modification can lead to improved pharmacokinetic profiles compared to non-fluorinated analogs.

3. Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth. For example, modifications in piperidine derivatives have shown enhanced cytotoxicity against leukemia cells, suggesting that this compound could be further explored as a potential anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of a difluoromethyl group significantly alters the biological activity of piperidine-based compounds. Key findings include:

Case Studies

Several case studies illustrate the biological potential of fluorinated piperidine derivatives:

- Case Study 1 : A derivative similar to this compound demonstrated significant inhibition of parasitic growth in vitro, with an IC50 value indicating effective dosage levels for therapeutic application .

- Case Study 2 : Research involving structural modifications led to a compound exhibiting selective binding to serotonin receptors, resulting in enhanced antidepressant-like effects in animal models .

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-(difluoromethyl)piperidin-1-yl)propanoic acid exhibits various biological activities:

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-tumor activity | Inhibition of Class I PI3K enzymes | |

| Modulation of inflammatory response | Interaction with immune cell signaling pathways | |

| Potential use in metabolic disorders | Regulation of metabolic pathways |

Anti-Cancer Properties

Studies have demonstrated that compounds similar to this compound can significantly inhibit the PI3K signaling pathway. This inhibition is particularly relevant in cancers such as Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL), where aberrant signaling contributes to tumorigenesis. The compound's ability to reduce cell proliferation in various cancer cell lines highlights its potential as an anti-cancer agent.

Inflammation and Immune Response

The modulation of immune responses through PI3K inhibition suggests that this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By selectively inhibiting pro-inflammatory pathways, it may alleviate symptoms associated with chronic inflammatory conditions without broad immunosuppression.

Therapeutic Implications

The potential applications of this compound extend beyond oncology:

- Inflammatory Diseases : The compound may provide therapeutic benefits by alleviating symptoms associated with chronic inflammation.

- Metabolic Disorders : Its influence on metabolic pathways warrants further exploration into its role in conditions such as diabetes and obesity-related disorders.

Case Study 1: Anti-Cancer Efficacy

A study highlighted the anti-tumor effects of similar compounds by demonstrating their ability to inhibit PI3K-mediated signaling pathways. This led to reduced proliferation rates in various cancer cell lines, indicating a promising avenue for further investigation into the therapeutic potential of this compound in cancer treatment.

Case Study 2: Inflammatory Response Modulation

Research focused on PI3K inhibitors has shown their role in modulating immune responses. Compounds that inhibit this pathway can effectively reduce inflammation in conditions like rheumatoid arthritis. The selective inhibition provided by this compound may offer therapeutic advantages without the risks associated with broad immunosuppression.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid generally involves:

- Introduction of the difluoromethyl group onto the piperidine ring.

- Alkylation or acylation to attach the propanoic acid side chain at the nitrogen atom of piperidine.

- Possible protection/deprotection steps to control reactivity.

- Purification and characterization of the final acid.

Preparation of Piperidine Derivatives with Difluoromethyl Substitution

Difluoromethyl groups are often introduced via nucleophilic or electrophilic fluorination methods or by using difluoromethyl-containing building blocks. For example, advanced intermediates containing difluoromethylated heterocycles have been synthesized by:

- Starting from piperidine derivatives bearing leaving groups at the 3-position.

- Reacting with difluoromethylating agents or reagents that introduce the –CF2H group.

- Employing microwave-assisted heating or catalytic fluorination to improve yields and selectivity.

Attachment of the Propanoic Acid Moiety

The propanoic acid group can be introduced via several approaches:

- Alkylation of Piperidine Nitrogen with Halo-Propanoic Acid Derivatives: Piperidine nitrogen is alkylated with 3-bromopropanoic acid or its esters under basic conditions.

- Amide Coupling Using Activated Propanoic Acid: The carboxylic acid can be activated (e.g., via DCC/NHS coupling) and reacted with the piperidine amine.

- Michael Addition to Acrylic Acid Derivatives: Piperidine derivatives can undergo Michael addition to acrylic acid or its esters, followed by hydrolysis to yield the propanoic acid.

Representative Detailed Method (Based on Analogous Literature)

A representative synthetic route adapted from related compounds and fluorinated piperidine derivatives is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Synthesis of 3-(Difluoromethyl)piperidine intermediate | Starting from piperidine, introduce difluoromethyl group using difluoromethylating reagent under microwave heating or catalytic fluorination | Efficient installation of –CF2H group at 3-position of piperidine |

| 2. Alkylation with 3-bromopropanoic acid ester | React intermediate with ethyl 3-bromopropanoate in presence of base (e.g., potassium carbonate) in polar aprotic solvent at 50–80 °C | N-alkylation to attach propanoate ester side chain |

| 3. Hydrolysis of ester to acid | Treat ester with aqueous NaOH or KOH at room temperature to hydrolyze ester to carboxylic acid | Conversion of ester to free this compound |

| 4. Purification | Crystallization from ethanol or ethyl acetate, or chromatographic purification | Obtain pure acid for characterization |

Analytical Data and Characterization

Typical analytical methods to confirm the structure include:

- NMR Spectroscopy: $$^{1}H$$ NMR showing characteristic signals for piperidine protons, difluoromethyl group (often as a triplet or multiplet due to coupling), and propanoic acid methylene protons.

- $$^{13}C$$ NMR: Signals corresponding to the piperidine carbons, difluoromethyl carbon, and carboxylic acid carbonyl.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

- Elemental Analysis: To verify the purity and composition.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Difluoromethylation | Difluoromethylating agent, catalyst, MW heating | Introduction of –CF2H on piperidine ring |

| 2 | N-Alkylation | Ethyl 3-bromopropanoate, K2CO3, solvent, 50–80 °C | Formation of ester intermediate |

| 3 | Hydrolysis | NaOH or KOH aqueous solution, room temp | Conversion of ester to carboxylic acid |

| 4 | Purification | Crystallization or chromatography | Isolation of pure this compound |

Q & A

Q. What are the key structural features of 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid that influence its biological activity?

The compound’s activity arises from its piperidine ring, difluoromethyl group, and propanoic acid moiety. The piperidine ring contributes to conformational flexibility, enabling interactions with hydrophobic pockets in biological targets. The difluoromethyl group enhances metabolic stability and lipophilicity, while the propanoic acid moiety allows for hydrogen bonding or ionic interactions with enzymes or receptors . Structural analogs, such as 3-[6-(Piperidin-1-yl)triazolo[4,3-b]pyridazin-3-yl]propanoic acid, highlight the importance of substituent positioning on activity .

Q. What synthetic strategies are employed for synthesizing this compound?

Multi-step organic synthesis is typically required:

Piperidine functionalization : Introduce the difluoromethyl group via nucleophilic substitution or fluorination reactions under controlled conditions (e.g., −78°C for fluorinating agents).

Propanoic acid coupling : Use carbodiimide-mediated coupling (e.g., HOBt/TBTU in DMF) to attach the propanoic acid moiety to the modified piperidine .

Purification : Chromatography (HPLC or flash column) ensures >95% purity.

| Step | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | −78°C, CH₂Cl₂, BF₃·Et₂O | 65–70 | |

| 2 | DMF, HOBt, NEt₃, RT | 80–85 |

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- NMR Spectroscopy : ¹⁹F NMR confirms difluoromethyl group integration; ¹H/¹³C NMR resolves piperidine ring conformation.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₅F₂NO₂ requires [M+H]⁺ = 232.1052).

- HPLC : Quantifies purity using reverse-phase C18 columns (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while CH₂Cl₂ minimizes side reactions during fluorination .

- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in difluoromethylation.

- Temperature Control : Low temperatures (−78°C) stabilize reactive intermediates during fluorination .

Q. How should contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability or structural impurities.

- Reproducibility Checks : Validate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated analogs) that may interfere with activity .

- Structure-Activity Relationship (SAR) Studies : Compare activity of derivatives to isolate critical functional groups .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.

- Quantum Mechanical (QM) Calculations : Assess electronic effects of the difluoromethyl group on binding affinity (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (NAMD or GROMACS) .

Methodological Considerations

Q. How to design experiments for assessing metabolic stability?

- In Vitro Hepatic Assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .

Q. What strategies mitigate synthetic challenges in scaling up production?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., fluorination).

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.